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molecular formula C26H43N3O4 B8623082 1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine

1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine

Cat. No. B8623082
M. Wt: 461.6 g/mol
InChI Key: DTEJQIMQUJSAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952506

Procedure details

A stirred suspension of N,N'-carbonyldiimidazole (58.38 g, 0.36 mol) in methylene chloride (250 mL) was treated with a solution of 1-benzyl-4-hydroxypiperidine (57.80 g, 0.30 mol) in the same solvent (200 mL) at RT. The resulting clear solution was stirred for 2 hrs., washed 3 times with water (60 mL), and the organic phase was added into a solution of 6 -aminohexanol (52.8 g, 0.45 mol) in methylene chloride (150 mL). The reaction mixture was kept overnight at RT, washed with water, dried over magnesium sulfate, filtered, and concentrated. Comparative TLC confirmed that the product was identical to the intermediate carbamate prepared according to Example 1. The material was redissolved in methylene chloride (110 mL) and added to a stirred suspension of N,N'-carbonyldiimidazole (53.50 g, 0.33 mol) in the same solvent (250 mL). The resulting solution was kept for 1 hr. at RT, and then mixed with a solution of hexylamine (60 mL, approx. 1.5 eq.) in methylene chloride (60 mL). The reaction mixture was stirred overnight at RT, washed with water, dried over magnesium sulfate, filtered, and evaporated to give waxy, semi-solid residue. The contents of the flask were slurried in t-butyl-methyl ether (200 mL) and the first crop of crystals collected by filtration. Another crop of crystalline product was obtained upon addition of heptane to the filtrate. The product (111.95 g, 80%), m.p. 78-80° C., was identical with the carbamate prepared according to Example 2.
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
58.38 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
57.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
52.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
53.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Six
[Compound]
Name
product
Quantity
111.95 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22].[CH2:23]([NH2:29])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[C:30](=[O:33])([O-])N.[C:34]([O:38]C)(C)(C)C>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:30](=[O:33])[NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:34](=[O:38])[NH:29][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
110 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
58.38 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
57.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)O
Name
solvent
Quantity
200 mL
Type
solvent
Smiles
Step Four
Name
Quantity
52.8 g
Type
reactant
Smiles
NCCCCCCO
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
N,N'-carbonyldiimidazole
Quantity
53.5 g
Type
reactant
Smiles
Name
solvent
Quantity
250 mL
Type
solvent
Smiles
Step Six
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
product
Quantity
111.95 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Step Nine
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
, washed 3 times with water (60 mL)
WAIT
Type
WAIT
Details
The reaction mixture was kept overnight at RT
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
prepared
WAIT
Type
WAIT
Details
The resulting solution was kept for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at RT
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give waxy, semi-solid residue
FILTRATION
Type
FILTRATION
Details
the first crop of crystals collected by filtration
CUSTOM
Type
CUSTOM
Details
Another crop of crystalline product was obtained upon addition of heptane to the filtrate
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OC(NCCCCCCOC(NCCCCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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